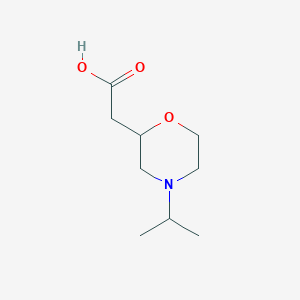

(4-Isopropylmorpholin-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylmorpholin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(2)10-3-4-13-8(6-10)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJYKBWAOQGTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCOC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Chemistry of Morpholine Scaffolds

The morpholine (B109124) scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of biologically active molecules. nih.govlifechemicals.com Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including its ability to improve the aqueous solubility and metabolic stability of parent compounds. nih.gov The nitrogen atom of the morpholine ring is typically basic, allowing for the formation of salts and influencing the pharmacokinetic profile of a drug candidate.

Significance of the Acetic Acid Moiety in Heterocyclic Compound Design

The presence of an acetic acid moiety attached to a heterocyclic scaffold is a common strategy in the design of bioactive compounds. The carboxylic acid group is ionizable at physiological pH, which can enhance water solubility and provide a handle for strong ionic interactions with biological targets, such as the basic residues in the active site of an enzyme or receptor.

Furthermore, the acetic acid side chain offers a versatile point for synthetic modification. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the systematic exploration of the structure-activity relationship (SAR) of a series of compounds. This derivatization can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound. The spatial arrangement of the acetic acid group relative to the morpholine (B109124) ring is also critical, as it dictates the orientation of the molecule within a binding pocket.

Overview of Academic Research Trajectories for Substituted Morpholine Carboxylic Acids

Established Synthetic Routes for Morpholine-2-carboxylic Acids

The foundational morpholine-2-carboxylic acid scaffold can be assembled through several reliable methodologies. These routes provide the essential heterocyclic core, which can be further modified, for instance, by N-alkylation with an isopropyl group and elaboration of the C2 substituent to an acetic acid moiety.

Solid-phase organic synthesis offers a powerful platform for the preparation of morpholine derivatives, enabling high-throughput synthesis and purification. A common strategy employs immobilized amino acids, such as serine or threonine, as chiral starting materials. researchgate.netnih.govacs.org

The general approach involves the following key steps:

Immobilization: An N-protected amino acid, like Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, is anchored to a solid support (e.g., Merrifield resin). researchgate.netnih.gov

N-Alkylation and N-Acylation/Sulfonylation: The nitrogen atom of the immobilized amino acid is functionalized, for example, by reaction with various nitrobenzenesulfonyl chlorides and subsequent alkylation with α-haloketones. researchgate.netnih.gov

Cleavage and Cyclization: The intermediate is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail facilitates the reductive cyclization to form the morpholine ring stereoselectively. researchgate.netacs.org This process simultaneously removes protecting groups and forms the heterocyclic structure. researchgate.netacs.org

This method is highly versatile, allowing for the creation of a library of morpholine-3-carboxylic acids with diverse substituents by varying the building blocks used in the N-alkylation and acylation steps. researchgate.net Stereochemical studies have confirmed that this process allows for the specific configuration of the newly formed stereocenter. nih.govacs.orgacs.org

Table 1: Key Steps in Polymer-Supported Morpholine Synthesis

| Step | Description | Reagents/Conditions | Outcome |

| 1. Immobilization | Starting amino acid is attached to a solid support. | Fmoc-Ser(tBu)-OH, Merrifield Resin | Resin-bound amino acid |

| 2. Functionalization | Nitrogen is alkylated and acylated/sulfonylated. | Nitrobenzenesulfonyl chlorides, α-haloketones | Resin-bound intermediate |

| 3. Cleavage/Cyclization | Product is cleaved from resin, forming the morpholine ring. | Trifluoroacetic acid (TFA), Triethylsilane (TES) | Stereoselective formation of morpholine-3-carboxylic acid |

Enzymatic methods provide an elegant approach to obtaining enantiomerically pure morpholine-2-carboxylic acids. Kinetic resolution relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.net

A notable example is the resolution of racemic N-protected morpholine-2-carboxylate esters. researchgate.net In this process, a lipase, such as Candida rugosa lipase, is used to selectively hydrolyze one enantiomer of the ester. For instance, in the resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, the enzyme catalyzes the hydrolysis of the (S)-ester to the corresponding (S)-acid, while the (R)-ester remains unchanged. researchgate.net This allows for the separation of the two enantiomers with high enantiomeric excess (>99% ee). researchgate.net

The separated enantiomers, such as (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, are valuable chiral building blocks for the synthesis of more complex molecules. researchgate.net

Table 2: Enzyme-Catalyzed Kinetic Resolution of a Morpholine Ester

| Substrate | Enzyme | Reaction | Product 1 (Hydrolyzed) | Product 2 (Unreacted) | Enantiomeric Excess |

| Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Candida rugosa lipase | Enantioselective Hydrolysis | (S)-4-benzylmorpholine-2-carboxylic acid | (R)-n-butyl 4-benzylmorpholine-2-carboxylate | >99% ee for both |

Epichlorohydrin (B41342) is a versatile and inexpensive C3 building block for constructing the morpholine skeleton. nih.gov A synthetic route starting from commercially available amino acids and chiral epichlorohydrin can be employed to produce morpholine-2-carboxylic acid derivatives. nih.gov

One reported methodology involves a multi-step sequence:

An amino alcohol, derived from an amino acid, undergoes reductive amination. nih.gov

The resulting compound is treated with R-epichlorohydrin in the presence of a Lewis acid like LiClO₄. nih.gov

Subsequent treatment with a base such as sodium methoxide (B1231860) (MeONa) induces cyclization to form the morpholine ring. nih.gov

Further transformations, including deprotection and oxidation, can yield the desired N-substituted morpholine-2-carboxylic acid. nih.gov

This strategy offers good control over the stereochemistry at the C-2 and C-5 positions, making it suitable for preparing chiral morpholine-based organocatalysts and other complex targets. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers

Achieving the desired stereochemistry in the final product is paramount. Stereoselective synthesis methods aim to control the three-dimensional arrangement of atoms, particularly at the chiral centers of the morpholine ring.

Cycloaddition reactions are a powerful tool for constructing cyclic systems like the morpholine ring with a high degree of stereocontrol. numberanalytics.com The relative stereochemistry of substituents (diastereoselectivity) can be governed by the reaction conditions and the nature of the reactants. numberanalytics.comnumberanalytics.com

One relevant approach is the reaction of cyclic anhydrides with imines. For example, the reaction of diglycolic anhydride (B1165640) with arylideneamines can produce 5-oxo-morpholin-2-carboxylic acids. academie-sciences.fr The steric course of this reaction dictates the relative configuration of the substituents at the C2 and C3 positions of the resulting morpholinone ring. academie-sciences.fr

Another powerful method is the intramolecular [5+2] cycloaddition of oxidopyrylium ylides. nih.gov In this reaction, an oxidopyrylium species, generated in situ, reacts with a tethered olefin. The stereochemistry of existing chiral centers on the tether can effectively direct the facial selectivity of the cycloaddition, leading to the formation of one diastereomer in high excess (e.g., 10:1 dr). nih.gov Although this primarily forms oxabicyclo[3.2.1]octane systems, the principles of diastereomeric control are applicable to related heterocyclic syntheses. The reversibility of some 1,3-dipolar cycloadditions can also be exploited, where varying reaction conditions allows for the selective formation of a desired diastereomer. mdpi.com

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Beyond the enzymatic resolution described earlier, several other strategies exist.

Highly enantio- and diastereoselective aldol (B89426) reactions using morpholine carboxamides have been developed. researchgate.net In these methods, a chiral auxiliary or catalyst, such as (Ipc)₂BOTf (diisopinocampheylboron triflate), directs the stereochemical outcome of the reaction, yielding aldol products with high enantiomeric excess. researchgate.net These products can then be further manipulated to form the desired morpholine derivatives.

Furthermore, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols provides a direct route to chiral morpholines. banglajol.info For instance, treatment of an enantiopure N-allyl-β-amino alcohol with bromine induces a cyclization that can proceed with 100% diastereoselectivity, forming a single diastereomer of the resulting bromomethyl-substituted morpholine. banglajol.info The starting amino alcohol's chirality is transferred effectively to the product's stereocenters. Subsequent chemical modifications of the bromomethyl group could lead to the acetic acid side chain.

Synthetic Transformations and Functionalization of Morpholine-Acetic Acid Derivatives

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a hub for a variety of chemical transformations, most commonly involving nucleophilic acyl substitution. ualberta.cakhanacademy.org These reactions allow for the conversion of the acid into esters, amides, and other derivatives, which is a fundamental strategy for modifying the physicochemical properties of the parent molecule. youtube.com

Amidation: The conversion of the carboxylic acid to an amide is a crucial transformation. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting highly reactive acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like HOBt (Hydroxybenzotriazole), can directly couple the carboxylic acid with an amine to form the amide bond under milder conditions. fishersci.co.uk

A related approach involves the synthesis of morpholino acetamide (B32628) derivatives starting from a suitable morpholine precursor. For instance, reacting morpholine with chloroacetyl chloride can yield 2-chloro-N-morpholinoacetamide, which can be further functionalized. researchgate.net Another route involves the reaction of morpholin-N-ethyl acetate (B1210297) with hydrazine (B178648) hydrate (B1144303) to produce morpholin-N-ethyl acetohydrazide, a key intermediate for synthesizing more complex derivatives. researchgate.netuobaghdad.edu.iq

Esterification: Esterification is another common modification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst), is a direct method to produce esters. youtube.comresearchgate.net This reaction is an equilibrium process, and removal of water can drive it to completion. Esters of morpholine-acetic acids, such as morpholin-2-yl-acetic acid methyl ester and morpholin-2-yl-acetic acid ethyl ester, are frequently used as synthetic intermediates. americanchemicalsuppliers.comchemicalbook.comcapotchem.com

The following table summarizes key transformations of the carboxylic acid functionality in morpholine-acetic acid derivatives.

| Starting Material | Reagent(s) | Product Type | Example Reaction | Reference(s) |

| Morpholine-acetic acid | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH, Base | Amide | Conversion of a carboxylic acid to an acyl chloride, followed by reaction with an amine. | fishersci.co.uk |

| Morpholine-acetic acid | R¹R²NH, DCC/HOBt | Amide | Direct coupling of the carboxylic acid with an amine using peptide coupling agents. | fishersci.co.uk |

| Morpholin-N-ethyl acetate | Hydrazine hydrate | Acetohydrazide | Nucleophilic substitution on the ester to form a hydrazide. | researchgate.netuobaghdad.edu.iq |

| Morpholine-acetic acid | R-OH, H₂SO₄ (cat.) | Ester | Fischer esterification with an alcohol under acidic catalysis. | youtube.comresearchgate.net |

Modifications of the Morpholine Ring System

Modifying the morpholine ring itself can involve substitutions at the nitrogen atom or functionalization of the ring's C-H bonds. These changes can significantly impact the molecule's conformation, basicity, and biological activity.

N-Substitution: The nitrogen atom of the morpholine ring is a secondary amine (in the parent morpholin-2-yl-acetic acid) and is readily functionalized. N-alkylation, N-arylation, or acylation can be performed to introduce a wide variety of substituents. For the target compound, this compound, the isopropyl group is an N-substituent. Synthetically, this group could be introduced by reacting a precursor like morpholin-2-yl-acetic acid ethyl ester with 2-halopropane in the presence of a base. The nature of the N-substituent is critical for modulating the pharmacokinetic properties of many drug candidates. e3s-conferences.org

C-H Functionalization: Direct functionalization of the C-H bonds of the morpholine ring is more challenging due to their lower reactivity compared to the nitrogen atom. acs.org However, advances in transition-metal-catalyzed C-H activation have provided pathways for such transformations in related heterocyclic systems. rsc.orgrsc.org For saturated heterocycles like morpholine, strategies often involve the in-situ generation of a more reactive intermediate.

One such method is the Polonovski–Potier reaction, which proceeds via an N-oxide intermediate to form an iminium ion. This iminium ion can then be attacked by nucleophiles, leading to α-functionalization of the ring. A study focused on the selective α-functionalization of N-alkyl piperidines (a related heterocycle) found that the choice of acylating agent was crucial for controlling the regioselectivity of iminium ion formation. acs.org However, the same study noted that N-benzyl morpholine was not a viable substrate under their conditions, potentially due to decomposition pathways of the corresponding iminium ion intermediate. acs.org This highlights the specific challenges associated with functionalizing the morpholine ring compared to other saturated N-heterocycles.

The table below outlines strategies for modifying the morpholine ring system.

| Modification Site | Strategy | Reagent(s)/Conditions | Description | Reference(s) |

| Ring Nitrogen | N-Alkylation | Alkyl halide, Base | Introduction of an alkyl group onto the morpholine nitrogen via nucleophilic substitution. | chemrxiv.org |

| Ring Carbon (α to N) | C-H Functionalization (via Iminium Ion) | 1. Oxidation (e.g., m-CPBA) 2. Acylating Agent (e.g., PivCl) 3. Nucleophile | Formation of an N-oxide, followed by reaction to generate an electrophilic iminium ion, which is then trapped by a nucleophile. Challenges exist for morpholine substrates. | acs.org |

| Ring Carbon | Transition-Metal-Catalyzed C-H Activation | Metal Catalyst (e.g., Rh, Pd, Ni), Directing Group | A modern strategy for direct C-H functionalization, though less explored for simple morpholines compared to aromatic heterocycles. | acs.orgrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of this compound.

¹H NMR Analysis

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. Based on the structure of this compound, a distinct set of signals is expected. The isopropyl group attached to the morpholine nitrogen would present as a septet for the single methine proton and a doublet for the six equivalent methyl protons. The protons on the morpholine ring itself would appear as a complex series of multiplets due to their diastereotopic nature and coupling with adjacent protons. The protons of the acetic acid methylene (B1212753) group, being adjacent to a chiral center (C2 of the morpholine ring), are also diastereotopic and would likely appear as a doublet of doublets. The acidic proton of the carboxyl group may appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, nine distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid would appear furthest downfield. The carbons of the morpholine ring would resonate in the typical range for aliphatic ethers and amines. The isopropyl group would show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxyl (COOH) | ~10-12 | br s | ~170-180 |

| Methylene (CH₂) | ~2.5-2.7 | dd | ~35-45 |

| Morpholine C2-H | ~3.8-4.0 | m | ~70-75 |

| Morpholine C3-H | ~3.6-3.8 (eq), ~2.8-3.0 (ax) | m | ~65-70 |

| Morpholine C5-H | ~2.8-3.0 (eq), ~2.2-2.4 (ax) | m | ~50-55 |

| Morpholine C6-H | ~2.6-2.8 (eq), ~2.0-2.2 (ax) | m | ~50-55 |

| Isopropyl CH | ~2.7-2.9 | sept | ~50-55 |

| Isopropyl CH₃ | ~1.0-1.2 | d | ~18-22 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be a very broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which typically overlaps with C-H stretching bands. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700-1760 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹, a C-O-C stretching vibration for the ether linkage in the morpholine ring (typically around 1070-1150 cm⁻¹), and C-N stretching of the tertiary amine.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1760 | Strong |

| Alkyl Groups | C-H Stretch | 2850-2960 | Medium-Strong |

| Ether (Morpholine) | C-O-C Stretch | 1070-1150 | Strong |

| Tertiary Amine | C-N Stretch | 1020-1250 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₁₇NO₃), the molecular weight is 187.24 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 187. The fragmentation pattern would be expected to show characteristic losses. Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 142, or the loss of the isopropyl group (-CH(CH₃)₂, 43 Da) resulting in a fragment at m/z 144. Further fragmentation of the morpholine ring would also produce a series of smaller, characteristic ions.

| m/z Value | Proposed Fragment Identity | Fragment Lost |

|---|---|---|

| 187 | [M]⁺ (Molecular Ion) | - |

| 172 | [M - CH₃]⁺ | -CH₃ (from isopropyl) |

| 144 | [M - C₃H₇]⁺ | -CH(CH₃)₂ (isopropyl group) |

| 142 | [M - COOH]⁺ | -COOH (carboxyl group) |

| 100 | [C₅H₁₀NO]⁺ | Ring fragmentation |

Chromatographic Methods in Compound Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile organic compound. For this compound, a reversed-phase HPLC method would be most appropriate. This typically involves a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Given the acidic nature of the compound and the basic nitrogen, adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase would be crucial to ensure sharp, symmetrical peak shapes by suppressing the ionization of the carboxylate and protonating the amine. Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both purity data and mass confirmation simultaneously.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. A silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of solvents optimized to achieve good separation between the starting materials, intermediates, and the final product. A typical eluent system for a moderately polar compound like this might be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of acetic acid or ammonia (B1221849) to the eluent can often improve the resolution and prevent streaking of acidic or basic compounds. After elution, the spots can be visualized under UV light if any of the components are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin.

Research on Biological Activities and Mechanistic Investigations of 4 Isopropylmorpholin 2 Yl Acetic Acid and Its Derivatives

Exploration of Enzyme Modulation Capabilities (e.g., Carbonic Anhydrase Inhibition)

While direct studies on the carbonic anhydrase (CA) inhibition of (4-Isopropylmorpholin-2-yl)acetic acid are not extensively detailed in the available literature, the broader class of morpholine-containing compounds and acetic acid derivatives has been a subject of investigation in enzyme modulation. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in various physiological processes. nih.gov Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. nih.gov

Research has shown that various carboxylic acid derivatives can act as inhibitors of certain human carbonic anhydrase isoforms. nih.gov For instance, a series of 2,4-dioxothiazolidinyl acetic acids were synthesized and evaluated for their inhibitory effects on four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII). nih.gov Although these specific compounds did not show significant inhibition of the cytosolic isoforms hCA I and II, and were not particularly effective against hCA IX, this line of research demonstrates the interest in acetic acid derivatives as potential CA inhibitors. nih.gov

Furthermore, the synthesis of acetazolamide (B1664987) conjugates, a well-known carbonic anhydrase inhibitor, with molecules like triterpenoids has been explored to enhance their inhibitory activity. mdpi.com These studies often involve synthetic steps that utilize morpholine (B109124) derivatives, highlighting the utility of the morpholine scaffold in building complex molecules targeting enzymes. mdpi.com The investigation of N-((4-sulfamoylphenyl)carbamothioyl) amides as inhibitors for human and mycobacterial carbonic anhydrases also points to the diverse chemical structures being explored for CA inhibition. mdpi.com

The potential for this compound to exhibit carbonic anhydrase inhibitory activity would likely depend on the specific interactions its morpholine ring and acetic acid moiety can form within the active site of the enzyme. The structural characteristics of the inhibitor, such as the presence of specific functional groups, are critical for its inhibitory potency against different CA isoforms. researchgate.net

Investigations into Receptor Binding Profiles of Morpholine-Containing Compounds

The morpholine ring is a significant heterocyclic scaffold in medicinal chemistry, valued for its physicochemical and conformational properties. nih.govacs.orgnih.govresearchgate.net Its presence can influence a compound's pharmacokinetic profile, including its solubility and ability to cross the blood-brain barrier. nih.govacs.orgnih.govresearchgate.net Consequently, morpholine derivatives have been investigated for their interaction with a variety of neuroreceptors. nih.govacs.org

Morpholine-containing compounds have been identified as modulators for receptors involved in mood disorders and pain. nih.govnih.govresearchgate.net They often exhibit structural similarities to endogenous ligands, allowing them to interact with and modulate the activity of these receptors. acs.org For example, morpholine derivatives have been studied for their ability to interact with cannabinoid receptors, which are of interest for developing treatments for pain, inflammation, and other conditions. nih.govacs.org Specific pharmacophores, such as morpholine–azaindoles, have been identified as key for selective interaction with these receptors. acs.org

Additionally, morpholine-containing compounds have been developed as antagonists or modulators for other important central nervous system (CNS) receptors, including:

Histamine H3 receptors: A morpholine-containing analogue, JNJ-10181457, has been studied as an antagonist for this receptor. nih.gov

Metabotropic Glutamate receptor 2 (mGlu2): Morpholine is incorporated into negative allosteric modulators (NAMs) of mGlu2 to improve their pharmacokinetic properties. nih.gov This receptor is a therapeutic target for mood and neurodegenerative disorders. nih.gov

Dopamine (B1211576) receptors: Compounds containing the morpholine structure have been designed to modulate dopamine receptors, which are implicated in Parkinson's disease. nih.govacs.org

The role of the morpholine moiety can vary; it can be a key interacting element within the receptor's binding site or serve as a scaffold to correctly position other functional groups for optimal interaction. nih.govresearchgate.net

Table 1: Examples of Morpholine-Containing Compounds and Their Target Receptors

| Compound Class/Example | Target Receptor(s) | Potential Therapeutic Area |

| Morpholine–azaindoles | Cannabinoid receptors | Pain, inflammation |

| JNJ-10181457 | Histamine H3 receptor | Neurological disorders |

| mGlu2 NAMs | Metabotropic Glutamate receptor 2 | Mood and neurodegenerative disorders |

| Aryl-morpholines | PI3K kinase family | Not specified |

| Various derivatives | Dopamine receptors | Parkinson's disease |

Studies on Cellular Pathway Interactions and Biological Mechanisms

The biological mechanisms of morpholine-containing compounds are often linked to their ability to modulate specific molecular targets within cellular pathways. nih.govacs.org In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, these compounds have been investigated for their effects on relevant enzymes and receptors. nih.gov

For instance, in Parkinson's disease research, morpholine derivatives have been designed to target:

LRRK2 kinase: An enzyme implicated in the pathogenesis of the disease. nih.govacs.org

Nrf2 transcription factor: A key regulator of cellular antioxidant responses. nih.govacs.org

Role as Peptidomimetics in Biochemical Research

The structural features of the morpholine ring, particularly its defined conformational properties, make it a valuable scaffold in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved stability and oral bioavailability. The morpholine nucleus can be used to constrain the conformation of a molecule, mimicking the secondary structures of peptides (e.g., β-turns) and allowing for the precise positioning of side chains to interact with biological targets.

In CNS drug development, the morpholine scaffold is used to direct appendages into the correct orientation for interaction with enzymes and receptors. nih.govnih.govresearchgate.net This principle is central to the design of peptidomimetics, where mimicking the spatial arrangement of amino acid residues is key to biological activity. By serving as a rigid and predictable structural unit, the morpholine ring can help in creating molecules that effectively mimic the binding of natural peptides to their receptors or enzymes, thereby modulating their activity.

Applications in Agricultural Chemical Research: Plant Growth Regulation Studies

In the realm of agricultural science, certain chemical compounds are utilized as plant growth regulators (PGRs) to influence processes like cell division, elongation, and differentiation. phytotechlab.com While direct studies on this compound as a plant growth regulator are not prominent, compounds with similar structural motifs, such as acetic acid derivatives, are well-known in this field.

Auxins are a major class of plant hormones that play a central role in plant development, and many synthetic auxins are acetic acid derivatives. agronomyjournals.com Key examples include:

Indole-3-acetic acid (IAA): The most common naturally occurring auxin. agronomyjournals.com

Naphthalene acetic acid (NAA): A synthetic auxin used to promote flower bud formation. agronomyjournals.com

2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin often used in tissue culture. agronomyjournals.com

These compounds regulate a wide array of physiological processes in plants, such as cell elongation, root initiation, and apical dominance. agronomyjournals.combyjus.com The effectiveness of an auxin is often related to its chemical structure.

Other chemical compounds are used to inhibit certain aspects of plant growth, often by interfering with the biosynthesis of hormones like gibberellins. ahdb.org.uk These growth retardants, such as chlormequat (B1206847) and paclobutrazol, lead to shorter internodes and a more compact plant structure. ahdb.org.uk

The potential application of this compound in plant growth regulation would depend on how its specific structure interacts with the plant's hormonal pathways. Its acetic acid group suggests a possible, though unconfirmed, auxin-like activity, while the substituted morpholine ring could confer unique properties affecting its uptake, transport, and interaction with plant receptors.

Table 2: Examples of Acetic Acid Derivatives Used as Plant Growth Regulators

| Compound Name | Type | Primary Functions |

| Indole-3-acetic acid (IAA) | Natural Auxin | Cell elongation, root and shoot growth, apical dominance. agronomyjournals.combyjus.com |

| Indole-3-butyric acid (IBA) | Natural Auxin | Promotes lateral root formation and stem elongation. agronomyjournals.com |

| Naphthalene acetic acid (NAA) | Synthetic Auxin | Promotes flower bud formation, used in tissue culture. agronomyjournals.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | Used in tissue culture, weed control. agronomyjournals.com |

| Phenylacetic acid (PAA) | Natural Auxin | Weak auxin activity. agronomyjournals.com |

| 4-Chloroindole-3-acetic acid | Natural Auxin | Naturally occurring auxin. mdpi.com |

Derivatives and Analogues of 4 Isopropylmorpholin 2 Yl Acetic Acid in Scientific Inquiry

Structural Modification Strategies for Morpholine-Acetic Acid Scaffolds

In medicinal chemistry, the morpholine (B109124) scaffold is considered a "privileged structure" due to its presence in numerous bioactive compounds and its advantageous physicochemical properties. nih.govresearchgate.net Structural modification strategies for scaffolds like (4-Isopropylmorpholin-2-yl)acetic acid are systematic and target specific components of the molecule to fine-tune its properties.

Key strategies include:

N-Substitution: The nitrogen atom of the morpholine ring is a primary site for modification. Altering the substituent at this position (the isopropyl group in the parent compound) can significantly influence the molecule's steric bulk, lipophilicity, and basicity. These changes, in turn, can affect how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. e3s-conferences.orgacs.org

Ring Functionalization: Introducing substituents onto the carbon atoms of the morpholine ring itself can impose conformational constraints and introduce new points for interaction with biological systems. acs.orgresearchgate.net This can lead to derivatives with altered potency or selectivity. researchgate.net

Acetic Acid Moiety Modification: The carboxylic acid group is a critical pharmacophoric element, often involved in forming key interactions with biological targets through hydrogen bonds or ionic interactions. nih.govnumberanalytics.com However, it can also lead to poor membrane permeability and metabolic instability. researchgate.net Strategies to address this include bioisosteric replacement (swapping the carboxylic acid for a group with similar properties) or developing prodrugs (masking the carboxylic acid to be revealed later). nih.govdrughunter.com

These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies, which seek to understand how specific structural changes impact the compound's biological activity. e3s-conferences.org

Synthesis and Academic Evaluation of N-Substituted Morpholineacetic Acid Derivatives

The synthesis of N-substituted morpholine derivatives is a common strategy to explore the chemical space around this scaffold. nih.gov The nitrogen atom's nucleophilicity allows for relatively straightforward reactions to introduce a wide variety of substituents.

Synthetic Approaches: A primary method for creating N-substituted derivatives involves the reductive amination of a precursor dialdehyde (B1249045) with various alkylamines. nih.gov Another common approach is the N-alkylation of a morpholine precursor with different alkyl halides or other electrophiles. mdpi.com For instance, reacting a morpholine-containing intermediate with benzyl (B1604629) chloride in the presence of a base like potassium carbonate can yield the N-benzyl derivative. mdpi.com

Academic Evaluation: Once synthesized, these new derivatives are evaluated to understand the impact of the N-substituent. Structure-activity relationship (SAR) studies often reveal that the nature of the group attached to the morpholine nitrogen is crucial for activity. e3s-conferences.org For example, research on different N-substituted indolines and morpholines found that the choice of substituent significantly influenced the cytotoxic effects on various cell lines. e3s-conferences.org In some cases, substituting the morpholine ring with aromatic groups containing halogens was found to increase inhibitory activity against specific cell lines like HepG2. e3s-conferences.org

The table below summarizes representative N-substitutions and their general purpose in academic research.

| N-Substituent Example | General Synthetic Method | Purpose of Modification in Research |

| Benzyl Group | N-alkylation with benzyl chloride | To introduce aromatic interactions and explore steric bulk. |

| Substituted Phenyl Rings | N-arylation reactions | To investigate electronic effects (electron-donating vs. withdrawing groups). |

| Small Alkyl Chains (e.g., methyl, ethyl) | Reductive amination or N-alkylation | To probe the effects of small changes in size and lipophilicity. |

| Functionalized Chains (e.g., containing esters, amides) | Multi-step synthesis involving N-alkylation | To improve solubility or introduce additional points for hydrogen bonding. |

Investigation of Ring-Substituted Morpholine Carboxylic Acids

Introducing substituents directly onto the carbon atoms of the morpholine ring offers another avenue for creating structural diversity and modulating a compound's properties. researchgate.net This can lead to conformationally rigid structures that may fit more precisely into a biological target. acs.org

Synthetic Strategies: The synthesis of C-substituted morpholines can be more complex than N-substitution. One approach involves starting with chiral precursors like amino acids, such as serine or threonine, which already contain desired stereochemistry. nih.gov For example, polymer-supported synthesis has been used to create morpholine-3-carboxylic acid derivatives from immobilized amino acids. nih.gov Other methods involve ring-forming cascade reactions from acyclic precursors to build the substituted morpholine ring system. acs.org

Research Findings: Studies on ring-substituted morpholines have shown that the position and stereochemistry of the substituent are critical. For instance, the introduction of an alkyl group at the C-3 position of the morpholine ring has been reported to increase the anticancer activity of certain compounds in research studies. e3s-conferences.org The stereoselective formation of a specific configuration at a new stereocenter can be crucial for the desired biological outcome. nih.gov These investigations help to map the three-dimensional requirements of a molecule's target.

Development of Prodrug Strategies in a Research Context

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. nih.gov This strategy is frequently employed for compounds containing a carboxylic acid to overcome issues like poor solubility, low membrane permeability, or rapid metabolism. numberanalytics.comresearchgate.net

Common Prodrug Approaches for Carboxylic Acids: The most common prodrug strategy for a carboxylic acid involves its conversion into an ester. researchgate.net

Esterification: Masking the polar carboxylic acid as a more lipophilic ester can significantly enhance its ability to cross cell membranes. nih.gov Once absorbed, the ester is cleaved by esterase enzymes present in the body to release the active carboxylic acid. researchgate.net

Amide Formation: In some research contexts, converting the carboxylic acid to an amide can also serve as a prodrug strategy, although amides are generally more stable to hydrolysis than esters. nih.gov

Bioprecursor Prodrugs: These are molecules that become active after undergoing metabolic reactions like oxidation or reduction. For example, a related compound could be oxidized in the body to form the active carboxylic acid metabolite.

The design of a successful prodrug requires a delicate balance. The prodrug must be stable enough to reach its target site but labile enough to be efficiently converted to the active form. Research into prodrugs for phosphono-carboxylic acid compounds has explored various ester derivatives to assess their suitability for releasing the active compound in cellular assays. acs.org

Future Research Directions and Emerging Paradigms for 4 Isopropylmorpholin 2 Yl Acetic Acid

Development of Advanced Catalytic Methods for Asymmetric Synthesis

The biological activity of chiral molecules like (4-Isopropylmorpholin-2-yl)acetic acid is often dependent on their specific stereochemistry. Therefore, the development of efficient asymmetric syntheses is crucial. While traditional methods often rely on stoichiometric chiral starting materials, the future lies in more economical and efficient asymmetric catalytic approaches. semanticscholar.org

A significant area of development is the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors. semanticscholar.orgrsc.org Research has demonstrated that bisphosphine-rhodium catalysts can achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for the synthesis of 2-substituted chiral morpholines. semanticscholar.orgrsc.org Future work will likely focus on expanding the substrate scope and developing catalysts that are more robust, require lower catalyst loadings, and utilize non-precious metals to enhance sustainability and reduce costs. Another promising avenue is the use of organocatalysis, where small organic molecules, such as those derived from ß-morpholine amino acids, can promote highly enantioselective reactions under mild conditions. frontiersin.org

| Catalytic Method | Catalyst Type | Key Advantages | Future Research Focus |

| Asymmetric Hydrogenation | Rhodium-bisphosphine complexes | High yields and enantioselectivity (up to 99% ee) semanticscholar.orgrsc.org | Development of non-precious metal catalysts, lower catalyst loading, broader substrate scope |

| Organocatalysis | Morpholine-based amino acids | Metal-free, mild reaction conditions frontiersin.org | Improving catalyst efficiency, expanding reaction types (e.g., Michael additions, aldol (B89426) reactions) |

| Biocatalysis | Enzymes (e.g., lipases, ketoreductases) | High stereoselectivity, environmentally benign (aqueous media) ijpsjournal.com | Enzyme engineering for novel reactivity, process optimization for industrial scale-up |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.com For this compound, these computational tools offer a powerful approach to explore its chemical space and predict the biological activities of its derivatives.

Generative models, a type of deep learning, can design novel molecules with desired properties by learning from vast datasets of known compounds. springernature.comnih.gov These models can be used to generate virtual libraries of this compound analogs optimized for specific biological targets. Subsequently, predictive models, such as graph neural networks, can forecast the activity, toxicity, and pharmacokinetic properties of these virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. nih.govyoutube.com This significantly reduces the time and cost associated with traditional trial-and-error approaches. youtube.com An emerging paradigm involves enhancing these models with the ability to understand textual information from bioassay descriptions, enabling zero-shot predictions for new biological targets without prior training data. arxiv.org

| AI/ML Application | Technology/Model | Function | Potential Impact on this compound Research |

| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Designs new molecules with desired properties springernature.com | Rapidly create diverse virtual libraries of novel morpholine derivatives for screening. |

| Activity Prediction | Graph Neural Networks (GNNs), Deep Neural Networks (DNNs) | Predicts biological activity against specific targets nih.govyoutube.com | Prioritize synthesis of compounds with the highest predicted potency and selectivity. |

| Property Optimization | Reinforcement Learning (RL) | Iteratively refines molecular structures to optimize multiple properties (e.g., potency, solubility) nih.gov | Fine-tune lead compounds to achieve a balanced profile suitable for further development. |

| Zero-Shot Learning | Natural Language Processing (NLP) integration | Predicts activity for new targets based on textual descriptions of the bioassay arxiv.org | Quickly assess the potential of the scaffold against newly identified biological targets. |

Exploration of Novel Biological Targets for Morpholine-Acetic Acid Scaffolds

The morpholine scaffold is a versatile structural motif found in compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net This suggests that the this compound core could interact with a diverse range of biological targets. Future research will focus on systematically screening this scaffold and its derivatives against novel and therapeutically relevant targets to uncover new medical applications.

Systematic screening against protein families such as kinases, proteases, and G-protein coupled receptors (GPCRs) could reveal unexpected activities. For instance, specific morpholine derivatives have shown potent inhibitory activity against targets like DprE1, which is essential for the cell wall synthesis of Mycobacterium tuberculosis, highlighting its potential in developing new anti-tuberculosis agents. researchgate.net Other research has identified morpholine-based compounds with significant antibacterial potential against Gram-positive bacteria like Enterococcus faecalis. mdpi.com Expanding the scope of biological evaluation is a key strategy for maximizing the therapeutic potential of this chemical class.

| Potential Target Class | Therapeutic Area | Rationale for Exploration | Example Target |

| Kinases | Oncology, Inflammation | Many approved drugs are kinase inhibitors; the morpholine scaffold can occupy ATP-binding sites. | Epidermal Growth Factor Receptor (EGFR) |

| Proteases | Virology, Oncology | Proteases are crucial for viral replication and cancer progression. | HIV Protease, Matrix Metalloproteinases (MMPs) |

| Ion Channels | Neurology, Cardiology | Morpholine derivatives may modulate channel gating and ion flow. | Voltage-gated sodium channels |

| Tubercular Enzymes | Infectious Disease | The scaffold has shown promise against key enzymes in M. tuberculosis. researchgate.net | Dihydropteroate synthase (DHPS), DprE1 researchgate.net |

Sustainable Synthesis Approaches and Green Chemistry Principles for this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. nih.govshodhsagar.com The production of this compound and its derivatives presents an opportunity to implement these sustainable practices from the earliest stages of development.

Key areas of focus include the use of environmentally benign solvents, such as water or ethanol, in place of hazardous organic solvents. mdpi.com Microwave-assisted organic synthesis (MAOS) offers a way to dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.commdpi.com Furthermore, the use of biocatalysis, employing enzymes to perform specific chemical transformations, can lead to highly selective reactions under mild, aqueous conditions, thereby reducing waste and avoiding the use of harsh reagents. ijpsjournal.com Flow chemistry, where reactions are performed in continuous streams rather than in large batches, can improve safety, efficiency, and scalability. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Environmental/Economic Benefit |

| Safer Solvents | Replacing chlorinated solvents with water, ethanol, or supercritical CO₂. ijpsjournal.commdpi.com | Reduces toxic waste and improves worker safety. |

| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry. ijpsjournal.comresearchgate.net | Lowers energy consumption and accelerates reaction rates. |

| Catalysis | Employing reusable catalysts (heterogeneous or biocatalysts) over stoichiometric reagents. shodhsagar.comresearchgate.net | Increases atom economy and minimizes chemical waste. |

| Renewable Feedstocks | Designing synthetic routes that start from bio-based materials. | Reduces reliance on petrochemicals. |

High-Throughput Screening Methodologies in Discovery Research for Morpholine Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. nih.govdrugtargetreview.com To efficiently explore the therapeutic potential of this compound derivatives, advanced HTS methodologies are essential.

Future research will involve the development and application of both biochemical and cell-based HTS assays. mdpi.com Biochemical assays can be used to measure the direct interaction of compounds with purified target proteins, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context. drugtargetreview.commdpi.com The miniaturization of these assays into 384-well or 1536-well plate formats allows for the screening of thousands of compounds per day, significantly accelerating the identification of "hit" compounds. nih.gov Furthermore, innovative techniques like microdroplet-based screening can be used not only for biological activity but also to rapidly optimize reaction conditions for synthesis, creating a seamless link between chemical synthesis and biological testing. nih.gov

| HTS Methodology | Typical Throughput (compounds/day) | Type of Information Provided | Application for Morpholine Derivatives |

| Biochemical Assays (e.g., FRET) | 10,000 - 100,000+ nih.gov | Direct target engagement, enzyme inhibition (IC₅₀) drugtargetreview.com | Identifying direct inhibitors of specific enzymes (e.g., kinases, proteases). |

| Cell-Based Assays | 1,000 - 50,000 mdpi.com | Cellular pathway modulation, cytotoxicity, functional responses mdpi.com | Assessing the effect of compounds on cellular signaling or against infectious agents in cell culture. |

| High-Content Screening (HCS) | 1,000 - 10,000 | Phenotypic changes, protein localization, cell morphology | Unbiased discovery of novel mechanisms of action by observing cellular changes. |

| Microdroplet Reaction Screening | Very High | Optimized synthetic reaction conditions (yield, speed) nih.gov | Rapidly finding the best way to synthesize a library of derivatives for biological screening. |

Q & A

Q. Table 1. Example Synthesis Parameters for Acetamide Derivatives

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | Morpholine derivative (0.263 mmol) | |

| Base | Na₂CO₃ (3 eq) | |

| Solvent | CH₂Cl₂ (5 mL) | |

| Reaction Time | 3 hours initial + overnight | |

| Characterization | ¹H/¹³C NMR, ESI/APCI-MS |

(Advanced) How can researchers resolve contradictions in NMR data for novel derivatives?

Methodological Answer:

- Purity Verification : Confirm sample purity via TLC or HPLC before analysis.

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially for morpholine ring protons and isopropyl groups .

- Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve ambiguities. For example, single-crystal X-ray diffraction (using SHELX) confirmed the structure of a related phenylacetic acid cocrystal .

(Basic) What safety protocols are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, safety glasses, and lab coats. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., acetyl chloride) .

- Spill Management : Neutralize acidic spills with NaHCO₃ and dispose of waste per local regulations .

(Advanced) How can computational methods aid in structural analysis?

Methodological Answer:

- Crystallographic Refinement : Use SHELX suite (SHELXL, SHELXS) for refining X-ray data. SHELXL’s robust algorithms handle high-resolution or twinned data, critical for morpholine ring conformation analysis .

- Density Functional Theory (DFT) : Predict NMR chemical shifts or optimize geometries for comparison with experimental data.

(Basic) Which analytical techniques are most effective for characterization?

Methodological Answer:

- Spectroscopy : ¹H NMR (300 MHz) for monitoring acetyl group integration (δ ~2.14 ppm) and isopropyl splitting patterns (δ ~1.21 ppm, J = 7.0 Hz) .

- Mass Spectrometry : ESI/APCI-MS to confirm molecular ions (e.g., m/z 347 [M+H]⁺) .

(Advanced) How to address low solubility during purification?

Methodological Answer:

- Solvent Screening : Test polar aprotic mixtures (e.g., DMF/CHCl₃) or use sonication for dispersion.

- Derivatization : Convert to esters (e.g., methyl ester) for improved solubility, then hydrolyze post-purification.

- Recrystallization : Use ethyl acetate/hexane gradients, as demonstrated for acetamide analogs .

(Advanced) What strategies improve reaction yield in acetylation?

Methodological Answer:

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acetyl chloride reactivity.

- Stoichiometry : Use 1.5 eq of acetyl chloride and 3 eq of base to drive reactions to completion .

- In Situ Monitoring : Track progress via TLC (Rf ~0.5 in 5% MeOH/CH₂Cl₂) to avoid over-reaction .

(Basic) How to validate crystallographic data for novel salts or cocrystals?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.